molecular formula C14H12N2O3S B5819804 3-(4-nitrophenyl)-N-(2-thienylmethyl)acrylamide

3-(4-nitrophenyl)-N-(2-thienylmethyl)acrylamide

Cat. No. B5819804
M. Wt: 288.32 g/mol
InChI Key: SNAJCUAFWAEZQJ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-nitrophenyl)-N-(2-thienylmethyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. This compound is a member of the acrylamide family and has a molecular formula of C14H11N2O3S. In

Scientific Research Applications

3-(4-nitrophenyl)-N-(2-thienylmethyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the development of new painkillers. Additionally, it has been reported to possess anti-cancer properties, and its derivatives have been investigated as potential chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-N-(2-thienylmethyl)acrylamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. Moreover, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-nitrophenyl)-N-(2-thienylmethyl)acrylamide have been extensively studied. This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. It has also been reported to decrease the production of reactive oxygen species (ROS) and inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-nitrophenyl)-N-(2-thienylmethyl)acrylamide in lab experiments include its high potency, selectivity, and low toxicity. Moreover, its well-established synthesis method and availability make it a convenient tool for studying the mechanism of action and potential therapeutic applications of this compound. However, the limitations of using this compound include its instability in aqueous solutions and its potential for forming reactive metabolites, which may lead to toxic effects.

Future Directions

Several future directions can be explored to further investigate the potential applications of 3-(4-nitrophenyl)-N-(2-thienylmethyl)acrylamide. One direction is to develop new derivatives of this compound with improved pharmacological properties, such as increased potency and selectivity. Another direction is to investigate the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Moreover, the development of new analytical methods for the detection and quantification of this compound in biological samples may facilitate its clinical translation. Finally, further studies are needed to elucidate the mechanism of action and potential side effects of this compound, which may aid in its safe and effective use in clinical settings.
Conclusion
In conclusion, 3-(4-nitrophenyl)-N-(2-thienylmethyl)acrylamide is a chemical compound with promising potential applications in medicinal chemistry, drug discovery, and materials science. Its synthesis method has been well-established, and several modifications have been made to improve its yield and purity. This compound has been shown to exhibit potent anti-inflammatory, analgesic, and anti-cancer activities, and its mechanism of action involves the inhibition of COX-2 activity and the induction of apoptosis and cell cycle arrest. However, further studies are needed to fully understand the potential applications and limitations of this compound.

Synthesis Methods

The synthesis of 3-(4-nitrophenyl)-N-(2-thienylmethyl)acrylamide involves the reaction of 4-nitrobenzaldehyde with 2-thiophenemethanamine in the presence of glacial acetic acid and acetic anhydride. The resulting product is then treated with acryloyl chloride to yield the final product. The synthesis method of this compound has been well-established, and several modifications have been made to improve the yield and purity of the product.

properties

IUPAC Name

(E)-3-(4-nitrophenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-14(15-10-13-2-1-9-20-13)8-5-11-3-6-12(7-4-11)16(18)19/h1-9H,10H2,(H,15,17)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAJCUAFWAEZQJ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)CNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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